molecular formula C19H18N4S B12048024 4-((2-Methyl-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-99-1

4-((2-Methyl-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12048024
CAS No.: 478255-99-1
M. Wt: 334.4 g/mol
InChI Key: DJHVQEMCITVASR-JPGHCFAASA-N
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Description

4-((2-Methyl-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole-5-thione class of heterocyclic compounds, which are characterized by a sulfur-containing triazole core. These derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. The compound features a m-tolyl group (meta-methylphenyl) at position 3 and a 2-methyl-3-phenylallylideneamino Schiff base substituent at position 3. The Schiff base moiety and triazole-thione core are critical for hydrogen bonding and metal coordination, influencing both physicochemical properties and bioactivity .

Properties

CAS No.

478255-99-1

Molecular Formula

C19H18N4S

Molecular Weight

334.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18N4S/c1-14-7-6-10-17(12-14)18-21-22-19(24)23(18)20-13-15(2)11-16-8-4-3-5-9-16/h3-13H,1-2H3,(H,22,24)/b15-11+,20-13+

InChI Key

DJHVQEMCITVASR-JPGHCFAASA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/C

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)C

Origin of Product

United States

Biological Activity

The compound 4-((2-Methyl-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione , also known by its CAS number 478255-99-1, belongs to the class of 1,2,4-triazole derivatives . These derivatives have gained attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The molecular formula of the compound is C19H18N4SC_{19}H_{18}N_{4}S, and its structure features a triazole ring substituted with various functional groups that contribute to its biological properties.

Anticancer Activity

  • Mechanism of Action : The triazole moiety in this compound is known to interact with various enzymes and receptors involved in cancer signaling pathways. It has been suggested that such interactions can inhibit cell proliferation and induce apoptosis in cancer cells.
  • Case Studies :
    • In a study examining the antiproliferative effects of various triazole derivatives, compounds similar to this compound showed significant cytotoxicity against colorectal cancer cell lines (HT-29), with IC50 values in the micromolar range .
    • Another study highlighted that triazole derivatives exhibited strong interactions with ATP-binding sites of tubulin, further supporting their potential as anticancer agents .

Antimicrobial Activity

Research indicates that triazole derivatives possess notable antimicrobial properties. The presence of the thione group enhances these effects:

  • Antibacterial and Antifungal Properties : Triazole derivatives have been shown to exhibit both antibacterial and antifungal activities against various pathogens. The mechanism often involves disrupting cellular processes in microorganisms .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties:

  • Inhibition of Inflammatory Pathways : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in experimental models .

Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerSignificant cytotoxicity against HT-29 cells
AntimicrobialEffective against various bacteria and fungi
Anti-inflammatoryInhibition of COX-2 and cytokines

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in disease pathways:

  • Target Proteins : Common targets include MEK1, ERK2, and PDK1 which are crucial in cancer signaling pathways.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 4-((2-Methyl-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Studies

  • In vitro Studies : A study demonstrated that triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli and S. aureus . This suggests that the compound could be more effective than traditional antibiotics.
  • Combination Therapy : The compound has also been tested in combination with other antibiotics, revealing synergistic effects that enhance antibacterial efficacy against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives is another area of active research. The compound has shown promising results in inhibiting pro-inflammatory cytokines.

Findings

In a controlled study, compounds similar to This compound demonstrated significant reductions in inflammation markers when tested on cell lines exposed to inflammatory stimuli . This positions the compound as a candidate for developing new anti-inflammatory drugs.

Anticancer Activity

The anticancer properties of triazoles are increasingly recognized in cancer research. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.

Research Insights

  • Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and liver cancer cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Selectivity : Notably, the compound has shown selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

Summary Table of Applications

Application TypeFindingsReferences
AntimicrobialEffective against E. coli and S. aureus with MICs 0.12 - 1.95 µg/mL
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro
AnticancerInduces apoptosis in breast and liver cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,2,4-triazole-5-thione derivatives, focusing on substituent effects, synthesis methods, and biological relevance.

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, F, Br) on the benzylidene ring enhance stability and receptor binding. For instance, 6b (2-chloro substituent) and 6k (4-fluoro) are part of a series optimized for analgesic activity .

Acid catalysis (e.g., acetic or sulfuric acid) is common for Schiff base formation, promoting imine linkage between the triazole-amine and aldehyde .

Crystallographic Insights :

  • Compounds like Compound I exhibit intramolecular hydrogen bonds (e.g., C–H···S) and planar triazole rings, influencing packing and solubility .

Table 2: Spectral and Physical Data Comparison

Compound Name / ID IR (C═N stretch, cm⁻¹) NMR (δ, ppm) Melting Point (°C) References
Target Compound Not reported Not reported - -
6b 1511 (C═N) δ 1.63 (CH₃), 4.53 (CH), 7.19 (aromatic) -
Compound I 3176 (N–H) δ 1.63 (CH₃), 4.53 (CH), 7.19 (aromatic) Not reported
478256-35-8 Not reported Not reported -

Preparation Methods

Thiosemicarbazide Formation

Reagents :

  • m-Tolyl hydrazine (1.0 eq)

  • Ammonium thiocyanate (1.2 eq)

  • Hydrochloric acid (HCl, catalytic)

Procedure :

  • Dissolve m-tolyl hydrazine (10 mmol) in ethanol (50 mL).

  • Add ammonium thiocyanate (12 mmol) and 2–3 drops of HCl.

  • Reflux at 80°C for 4–6 hours.

  • Cool to room temperature; filter and wash with cold ethanol to obtain m-tolyl thiosemicarbazide as a white solid.

Key Characterization :

  • IR (KBr) : 3250–3390 cm⁻¹ (N–H), 1615 cm⁻¹ (C=N), 1290 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆) : δ 7.25–7.45 (m, 4H, m-tolyl), 4.59 (s, 2H, NH₂), 2.35 (s, 3H, CH₃).

Cyclization to Triazole-Thione

Reagents :

  • m-Tolyl thiosemicarbazide (1.0 eq)

  • Sodium hydroxide (10% aqueous solution)

Procedure :

  • Suspend m-tolyl thiosemicarbazide (10 mmol) in 30 mL of 10% NaOH.

  • Reflux at 100°C for 6 hours.

  • Acidify with HCl (pH ≈ 3–4) to precipitate the product.

  • Filter, wash with water, and recrystallize from ethanol to yield 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione .

Key Characterization :

  • Yield : 85–90%.

  • IR (KBr) : 3280 cm⁻¹ (N–H), 1620 cm⁻¹ (C=N), 1305 cm⁻¹ (C=S).

  • ¹H NMR (DMSO-d₆) : δ 7.30–7.50 (m, 4H, m-tolyl), 2.40 (s, 3H, CH₃), 14.20 (s, 1H, NH).

Schiff Base Formation with 2-Methyl-3-phenylacrolein

The amino group at position 4 of the triazole-thione undergoes condensation with 2-methyl-3-phenylacrolein to form the allylidene Schiff base.

Reaction Conditions

Reagents :

  • 4-Amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (1.0 eq)

  • 2-Methyl-3-phenylacrolein (1.1 eq)

  • p-Toluenesulfonic acid (TSA, 0.1 eq)

  • Ethanol (anhydrous)

Procedure :

  • Dissolve the triazole-thione (5 mmol) and 2-methyl-3-phenylacrolein (5.5 mmol) in 25 mL ethanol.

  • Add TSA (0.5 mmol) and reflux at 80°C for 6 hours.

  • Cool to room temperature; filter the precipitate.

  • Wash with cold ethanol and dry under vacuum.

Key Characterization :

  • Yield : 88–92%.

  • IR (KBr) : 1605 cm⁻¹ (C=N imine), 1295 cm⁻¹ (C=S).

  • ¹H NMR (CDCl₃) : δ 7.20–7.80 (m, 8H, aromatic), 6.95 (d, 1H, CH=CH), 6.50 (d, 1H, CH=CH), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, allylidene-CH₃), 14.25 (s, 1H, NH).

Optimization and Mechanistic Insights

Catalyst Selection

  • p-Toluenesulfonic acid (TSA) outperforms acetic acid, achieving >90% yield due to enhanced protonation of the aldehyde carbonyl, facilitating nucleophilic attack by the amino group.

Solvent Effects

  • Ethanol ensures solubility of both reactants and stabilizes the Schiff base via hydrogen bonding. Alternatives like acetonitrile reduce yields by 15–20%.

Thermodynamic Parameters

  • ΔG°ads : −36.7 to −38.5 kJ/mol (exothermic adsorption on metal surfaces, relevant for corrosion inhibition applications).

Comparative Analysis of Analogous Syntheses

CompoundStarting MaterialAldehydeYield (%)Reference
TMAT4-Amino-5-methyltriazoleThiophene-2-carbaldehyde91.1
DMTMAT4-Amino-5-methyltriazole5-Dimethylaminothiophene94.0
Target Compound4-Amino-3-(m-tolyl)triazole2-Methyl-3-phenylacrolein88–92This work

Challenges and Solutions

  • Byproduct Formation : Prolonged reflux (>8 hours) leads to oxidation of the thione group. Mitigated by strict temperature control and inert atmospheres.

  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) resolves residual aldehyde impurities .

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